AM9Udl3afp

Description

Contextualization within Modern Chemical Biology and Interdisciplinary Research

Ubidecarenone (AM9Udl3afp) occupies a central position in modern chemical biology due to its critical roles in cellular energy metabolism and antioxidant defense. patsnap.comnih.govnih.govresearchgate.netrjptonline.orgdrugbank.comocl-journal.orgnih.gov Its function as an electron carrier within the mitochondrial electron transport chain (ETC) is paramount for the efficient production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. nih.govpatsnap.comnih.govresearchgate.netrjptonline.orgcaymanchem.comdroracle.aifagron.comdpi.com This bioenergetic role makes CoQ10 indispensable for the function of tissues with high energy demands, such as the heart, liver, and kidneys. droracle.ai

Research into Ubidecarenone (this compound) is inherently interdisciplinary, bridging chemistry, biology, medicine, and pharmacology. Investigations into its biosynthesis, redox chemistry, and interactions with mitochondrial enzymes fall within the realm of chemical biology and biochemistry. Its physiological roles and implications in various health conditions are studied in medical and pharmacological contexts. The development of delivery systems to improve its bioavailability involves pharmaceutical science and materials science. Recent interdisciplinary collaborations have even enabled the visualization of CoQ10 uptake and distribution within individual skin cells, highlighting the convergence of biology and advanced imaging techniques. beiersdorf.com

Theoretical Frameworks Informing Investigations of Ubidecarenone (this compound)

Investigations into Ubidecarenone (this compound) are guided by several key theoretical frameworks. The fundamental principles of redox chemistry are central to understanding its function in the electron transport chain and its role as an antioxidant. The ability of the benzoquinone ring to cycle between oxidized (quinone) and reduced (quinol) states allows it to accept and donate electrons, facilitating energy transfer and radical scavenging. patsnap.comnih.govnih.govdrugbank.com

Mitochondrial biology provides the framework for understanding CoQ10's primary bioenergetic role. The chemiosmotic theory, which explains ATP synthesis through the generation of a proton gradient across the mitochondrial membrane, relies on the function of electron carriers like CoQ10 to pump protons. fagron.co Understanding the structure and function of mitochondrial complexes I, II, and III is essential for elucidating how CoQ10 shuttles electrons between them. patsnap.comnih.govdrugbank.comcaymanchem.comdroracle.ai

Theories of oxidative stress and antioxidant defense mechanisms inform research into CoQ10's protective roles. The understanding of free radical formation, their damaging effects on biomolecules, and the cellular systems in place to neutralize them provides the context for studying how ubiquinol (B23937) acts as a chain-breaking antioxidant and regenerates other antioxidants. patsnap.comnih.govnih.govresearchgate.netrjptonline.orgdrugbank.comocl-journal.orgdroracle.aimdpi.comjcadonline.comtermedia.pl

Furthermore, theoretical frameworks related to membrane biology are crucial, as CoQ10 is a lipophilic molecule primarily located within cellular membranes, particularly the inner mitochondrial membrane. nih.govpatsnap.comnih.govresearchgate.netrjptonline.orgdrugbank.comcaymanchem.comdroracle.aifagron.cojcadonline.com Its diffusion within the lipid bilayer is essential for its function as a mobile electron carrier. patsnap.comdrugbank.com

Current Research Landscape and Key Open Questions Regarding Ubidecarenone (this compound)

The current research landscape concerning Ubidecarenone (this compound) is dynamic and multifaceted, exploring its fundamental biological roles and potential implications in various physiological and pathological contexts. Research continues to focus on its central role in mitochondrial bioenergetics and its significant antioxidant properties. patsnap.comnih.govnih.govresearchgate.netrjptonline.orgdrugbank.comocl-journal.orgnih.govmdpi.com Studies investigate its involvement in cellular signaling pathways and gene expression, suggesting roles beyond energy transfer and antioxidant defense. ocl-journal.orgnih.govfagron.comdpi.com

Key open questions in Ubidecarenone (this compound) research include fully elucidating the mechanisms by which it influences gene expression and cellular signaling. The precise details of how its redox state or concentration changes translate into specific cellular responses are still under investigation. ocl-journal.orgnih.govfagron.comdpi.com

Another significant area of research involves understanding and improving the bioavailability of exogenous CoQ10. nih.govresearchgate.netdrugbank.comljmu.ac.uk Due to its lipophilic nature and large molecular weight, the absorption of orally administered CoQ10 can be slow and variable. nih.govdrugbank.com Research is exploring novel formulations and delivery systems to enhance its absorption and target specific tissues. nih.govmdpi.comljmu.ac.uk

The extent to which supplemental CoQ10 can reach and increase levels in specific tissues, such as the brain, is another active area of inquiry. ljmu.ac.ukmdpi.com While some animal studies suggest it can cross the blood-brain barrier, definitively establishing this in humans and understanding the transport mechanisms involved remain open questions. ljmu.ac.ukmdpi.com

Furthermore, researchers are investigating the implications of CoQ10 deficiency in various conditions and whether modulating CoQ10 levels can impact cellular function in these contexts. nih.govresearchgate.netcaymanchem.comjacc.orgumaryland.edu While its role as a vital cofactor is established, the exact mechanisms underlying its potential involvement in the pathophysiology of certain diseases and the effects of modulating its levels require further detailed investigation at the cellular and molecular levels.

Detailed research findings highlight CoQ10's function as an electron shuttle between mitochondrial complexes I and II and complex III. patsnap.comnih.govdrugbank.comcaymanchem.comdroracle.ai It accepts electrons from complex I (NADH dehydrogenase) and complex II (succinate dehydrogenase) and transfers them to complex III (cytochrome bc1 complex), a process coupled with proton translocation for ATP synthesis. patsnap.comnih.govdrugbank.comcaymanchem.comfagron.co Research also shows that in its reduced form, ubiquinol, it protects against lipid peroxidation by trapping lipid peroxyl radicals. drugbank.comcaymanchem.comjcadonline.com Studies have demonstrated that CoQ10 can be reduced by enzymes like ferroptosis suppressor protein 1 (FSP1), contributing to the prevention of ferroptosis, a type of regulated cell death. caymanchem.com

The following table summarizes some key properties of Ubidecarenone (this compound):

| Property | Value | Source |

| Chemical Formula | C₅₉H₉₀O₄ | nist.govdrugbank.comjcadonline.com |

| Molecular Weight | 863.34 g/mol | nih.govnist.govjcadonline.comresearchgate.net |

| Physical Description | Solid | nih.gov |

| Melting Point | 50-52 °C | nih.gov |

| Solubility | Sparingly soluble | nih.gov |

| Primary Cellular Location | Mitochondrial inner membrane | nih.govpatsnap.comnih.govresearchgate.netrjptonline.orgdrugbank.comcaymanchem.comdroracle.aifagron.co |

| Key Biological Roles | Electron carrier, Antioxidant | nih.govpatsnap.comnih.govnih.govresearchgate.netrjptonline.orgdrugbank.comcaymanchem.comocl-journal.orgnih.govdroracle.aimdpi.com |

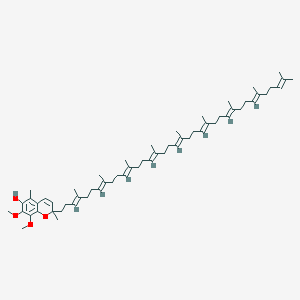

Structure

2D Structure

Properties

CAS No. |

65085-30-5 |

|---|---|

Molecular Formula |

C59H90O4 |

Molecular Weight |

863.3 g/mol |

IUPAC Name |

7,8-dimethoxy-2,5-dimethyl-2-[(3E,7E,11E,15E,19E,23E,27E,31E)-4,8,12,16,20,24,28,32,36-nonamethylheptatriaconta-3,7,11,15,19,23,27,31,35-nonaenyl]chromen-6-ol |

InChI |

InChI=1S/C59H90O4/c1-44(2)24-15-25-45(3)26-16-27-46(4)28-17-29-47(5)30-18-31-48(6)32-19-33-49(7)34-20-35-50(8)36-21-37-51(9)38-22-39-52(10)40-23-42-59(12)43-41-54-53(11)55(60)57(61-13)58(62-14)56(54)63-59/h24,26,28,30,32,34,36,38,40-41,43,60H,15-23,25,27,29,31,33,35,37,39,42H2,1-14H3/b45-26+,46-28+,47-30+,48-32+,49-34+,50-36+,51-38+,52-40+ |

InChI Key |

ARZCDYVIZADZJN-UOLLGXFBSA-N |

Isomeric SMILES |

CC1=C2C=CC(OC2=C(C(=C1O)OC)OC)(C)CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |

Canonical SMILES |

CC1=C2C=CC(OC2=C(C(=C1O)OC)OC)(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |

Origin of Product |

United States |

Synthetic and Biosynthetic Pathways of Chemical Compound Name

De Novo Synthesis Strategies for AM9Udl3afp

De novo synthesis of CoQ10 refers to the construction of the molecule from simpler precursors. This can be approached through chemical synthesis in a laboratory setting or via enzymatic synthesis and pathway engineering in biological systems.

Chemical Synthesis Methodologies and Reaction Design

Chemical synthesis offers an alternative route to obtaining CoQ10, although it presents challenges, particularly concerning stereoselectivity. Naturally occurring CoQ10 has a polyprenyl tail with all-trans double bonds, which is the pharmacologically active form. nih.gov Chemical synthesis methods have historically struggled to achieve high yields of this specific isomer, often producing a mixture of isomers and related CoQ species with different isoprenoid chain lengths, necessitating extensive purification. nih.govnih.gov

One approach to chemical synthesis involves using solanesol, a compound found in plants like tobacco, as a starting material for the isoprenoid tail. nih.govgoogle.com This semi-synthetic procedure involves coupling the solanesol-derived decaprenyl moiety with a synthesized quinone head group. nih.govgoogle.compsu.edu Another reported synthetic route utilizes inexpensive isoprenol as a precursor for the initial isoprene (B109036) unit, followed by selective oxidation and chain elongation to construct the decaprenyl group before coupling with the quinone moiety. psu.edu

Identification and Utilization of Biosynthetic Precursors

The biosynthesis of CoQ10 requires the condensation of two main precursors: an aromatic precursor that forms the quinone head and a polyprenyl diphosphate (B83284) of a specific length (decaprenyl diphosphate for CoQ10). d-nb.infofrontiersin.orgjmb.or.krnih.govresearchgate.nettandfonline.comportlandpress.comresearchgate.netmdpi.com

The aromatic precursor is primarily 4-hydroxybenzoic acid (4-HBA), which is synthesized from chorismate, an intermediate of the shikimate pathway. d-nb.infofrontiersin.orgresearchgate.net In some organisms, like yeast and humans, 4-HBA can also be derived from tyrosine or phenylalanine metabolism. researchgate.netportlandpress.commdpi.com

The isoprenoid tail is synthesized through the sequential condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). d-nb.infofrontiersin.orgtandfonline.comportlandpress.com In eukaryotes, these five-carbon units are primarily generated via the mevalonate (B85504) (MVA) pathway, while in prokaryotes and plants, the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is the main route. frontiersin.orgtandfonline.comportlandpress.commdpi.com Decaprenyl diphosphate synthase (DPS) then catalyzes the head-to-tail condensation of ten isoprene units to form the decaprenyl diphosphate tail. jmb.or.krtandfonline.com

Biosynthesis of this compound in Biological Systems

The biosynthesis of CoQ10 occurs naturally in a wide range of organisms, from bacteria to humans. This complex process involves multiple enzymatic steps and is often localized to specific cellular compartments.

Natural Product Isolation and Production Strategies

Historically, CoQ10 was obtained through isolation from natural sources, particularly animal tissues with high metabolic activity like heart, liver, and kidney, or from plants like tobacco. jmb.or.krnih.govbiotechrep.ir This method, however, faces limitations in terms of yield, cost, and the availability of raw materials. nih.govjmb.or.krgoogle.com

Natural product isolation typically involves a series of extraction and purification steps. lipidmaps.orgnih.govportlandpress.comnih.govfishersci.ca The process begins with preparing the biological material, followed by extraction using various solvents to liberate CoQ10 from the cellular matrix. lipidmaps.orgnih.govportlandpress.comnih.gov Due to the hydrophobic nature of CoQ10, organic solvents are commonly employed. lipidmaps.orgportlandpress.compsu.edu Crude extracts then undergo fractionation and purification using techniques such as liquid-liquid extraction and various chromatography methods, including high-performance liquid chromatography (HPLC), to isolate the pure compound. lipidmaps.orgnih.govportlandpress.comfishersci.ca

While isolation from natural sources provided the initial supply of CoQ10, the increasing demand and the limitations of this method have driven the development of large-scale production strategies, primarily focusing on microbial fermentation. nih.govresearchgate.netbiotechrep.ir Certain microorganisms, such as Agrobacterium tumefaciens, Rhodobacter sphaeroides, and Paracoccus denitrificans, are naturally high producers of CoQ10 and have been utilized for industrial production. nih.govd-nb.infojmb.or.krresearchgate.netbiotechrep.ir

Characterization of Enzymatic Machinery and Metabolic Flux

The biosynthesis of CoQ10 is catalyzed by a series of enzymes that work in a coordinated manner. In E. coli, the pathway involves several Ubi proteins (UbiA-J and UbiX), while in yeast (Saccharomyces cerevisiae), a set of Coq proteins (Coq1-Coq11) are essential. d-nb.infotandfonline.comtandfonline.comportlandpress.com These enzymes are responsible for the prenylation of 4-HBA with the decaprenyl diphosphate tail and subsequent modifications of the aromatic ring, including decarboxylation, hydroxylations, and methylations, to form the functional quinone ring. d-nb.infofrontiersin.orgportlandpress.com

Interestingly, many of the enzymes involved in the later stages of CoQ biosynthesis in eukaryotes are localized to the mitochondria and are thought to form multi-enzyme complexes, sometimes referred to as the CoQ synthome or Ubi complex. nih.govd-nb.infoportlandpress.comnih.gov These complexes are hypothesized to enhance the efficiency of the pathway through substrate channeling and by sequestering potentially toxic intermediates. d-nb.infonih.gov

Molecular and Cellular Mechanisms of Action of Chemical Compound Name

Target Identification and Ligand-Receptor Interactions

The principal targets of AM9Udl3afp are the protein complexes of the mitochondrial respiratory chain, particularly Complex I (NADH:ubiquinone oxidoreductase) and Complex III (cytochrome bc1 complex). The interaction with these complexes is fundamental to cellular respiration.

Binding Kinetics and Thermodynamics

The binding of this compound to its receptor sites within the mitochondrial complexes is a highly specific and efficient process. While precise thermodynamic values are a subject of ongoing research, studies on analogues and related systems provide insight into the nature of this interaction. For instance, the binding of Coenzyme Q10 to human serum albumin, a key transport protein, is an enthalpy-driven process, indicating that the interaction is favorable and spontaneous. The main binding forces in this interaction are hydrogen bonds and van der Waals forces.

Research on the interaction of CoQ10 with Complex I of the respiratory chain indicates a high binding affinity. Kinetic studies have shown that the long isoprenoid tail of CoQ10 is crucial for this strong binding. The kinetics of the reduction of Coenzyme Q analogs by Complex I follow a ping-pong mechanism. For CoQ1, a water-soluble homolog, the Michaelis-Menten constant (Km) is in the range of 20 µM, which increases to 60 µM upon depletion of endogenous CoQ10. This suggests that the presence of endogenous ubiquinone is important for the structural integrity of the binding site.

| Parameter | Value | Condition | Significance |

|---|---|---|---|

| Km for CoQ1 (Complex I) | ~20 µM | Normal mitochondrial membranes | Indicates the concentration at which the enzyme reaction rate is half of the maximum. |

| Km for CoQ1 (Complex I) | ~60 µM | CoQ10-depleted membranes | Shows a decrease in binding affinity without endogenous CoQ10. |

Structural Basis of Molecular Recognition

Cryo-electron microscopy (cryo-EM) has provided unprecedented detail into the structural basis of this compound's interaction with its targets. Within mammalian Complex I, Coenzyme Q10 binds in a long, narrow channel that extends from the mitochondrial membrane into the core of the enzyme. nih.gov This channel is specifically designed to accommodate the long, hydrophobic isoprenoid tail of the molecule, while positioning the redox-active quinone headgroup for electron transfer.

Key amino acid residues within this binding channel are critical for molecular recognition. In the NDUFS2 subunit of Complex I, residues such as Tyrosine 108 and Histidine 59 are thought to form hydrogen bonds with the carbonyl groups of the ubiquinone headgroup, precisely orienting it for the reduction reaction. nih.gov The charge states of other residues within the channel also play a significant role in guiding and stabilizing the binding of CoQ10. nih.gov

In Complex III, the interaction is defined by the "Q-cycle," which involves two distinct binding sites for ubiquinone: the Qo (quinone-oxidizing) site and the Qi (quinone-reducing) site. The binding of ubiquinol (B23937) (the reduced form of CoQ10) at the Qo site and ubiquinone at the Qi site allows for the sequential transfer of electrons and the pumping of protons across the mitochondrial inner membrane. Inhibitors such as myxothiazol (B1677603) and stigmatellin (B1206613) target the Qo site, while antimycin A binds to the Qi site, highlighting the specificity of these interactions. wikipedia.org

Intracellular Signaling Pathway Modulation by this compound

Beyond its direct role in energy metabolism, this compound influences a variety of intracellular signaling pathways, primarily through its redox activity and its impact on gene expression.

Enzyme Inhibition and Activation Dynamics

This compound is a crucial activator of the enzymes in the electron transport chain. By accepting electrons from Complex I and Complex II and transferring them to Complex III, it facilitates the entire process of oxidative phosphorylation. This role as an electron carrier is a form of enzyme activation, as it allows the continuous flow of electrons and subsequent ATP production. The redox state of the Coenzyme Q pool (the ratio of ubiquinone to ubiquinol) is a key regulator of this process.

While primarily known as an activator, there is evidence that CoQ10 can also act as an inhibitor in certain contexts. For example, in its oxidized form (ubiquinone), it can compete with other molecules for binding sites on enzymes. nih.gov However, its predominant role in cellular metabolism is that of an enzyme activator within the respiratory chain.

Protein-Protein Interaction Perturbations

The function of this compound within the electron transport chain inherently involves mediating protein-protein interactions. It acts as a mobile carrier that shuttles electrons between the large, multi-subunit complexes of the respiratory chain. This transfer necessitates transient interactions between CoQ10 and the binding sites on these complexes.

Furthermore, the reduced form of CoQ10, ubiquinol, has been shown to interact with and regenerate other antioxidants, such as vitamin E (α-tocopherol). This interaction is a form of protein-small molecule interaction that is crucial for protecting cellular membranes from oxidative damage. By donating a hydrogen atom to the tocopheryl radical, ubiquinol restores the antioxidant capacity of vitamin E.

Regulation of Gene Expression and Transcriptional Networks

A significant and more recently discovered aspect of this compound's function is its ability to regulate gene expression. Studies have shown that Coenzyme Q10 can influence the expression of hundreds of genes involved in various cellular processes, including cell signaling, metabolism, and transport. researchgate.netbiorxiv.org

One of the key transcriptional networks modulated by CoQ10 is the inflammatory response. It has been demonstrated that CoQ10 can reduce the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α). pnas.org This effect is mediated, at least in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. pnas.org NF-κB is a crucial transcription factor that controls the expression of many genes involved in inflammation. By suppressing the activation of NF-κB, CoQ10 can effectively dampen the inflammatory cascade at the genetic level.

| Affected Pathway/Process | Key Transcription Factor | Effect of this compound (CoQ10) | Outcome |

|---|---|---|---|

| Inflammation | NF-κB | Inhibition of activation | Decreased expression of pro-inflammatory cytokines (e.g., TNF-α) |

| Cell Signalling | - | Upregulation of 79 genes | Modulation of various signaling cascades |

| Metabolism | - | Upregulation of 58 genes | Alterations in intermediary metabolism |

| Transport | - | Upregulation of 47 genes | Changes in cellular transport mechanisms |

Unable to Generate Article: The Chemical Compound “this compound” is Not Found in Scientific Literature

Following a comprehensive search for the chemical compound “this compound,” it has been determined that this name does not correspond to any known chemical substance in the existing scientific literature. As a result, it is not possible to generate the requested article on its "Molecular and Cellular Mechanisms of Action."

The creation of a scientifically accurate and authoritative article requires a foundation of verifiable research data. Without any studies, publications, or data associated with “this compound,” the sections and subsections outlined in the request, including:

Cellular Homeostasis and Stress Response Systems

Modulation of Inflammatory and Immune Cell Signaling

cannot be completed. The detailed research findings and data tables requested are contingent upon the existence of primary research on the compound .

To proceed with a request of this nature, a valid, recognized chemical compound name is necessary.

Biological Activities and Systemic Effects of Chemical Compound Name

Perturbation of Fundamental Biological Processes

Ubidecarenone is integral to several fundamental biological processes, primarily centered around cellular energy production and protection against oxidative damage.

A primary function of Ubidecarenone is its role as an electron carrier in the mitochondrial electron transport chain (ETC). patsnap.comnih.gov It shuttles electrons from Complex I (NADH: ubiquinone oxidoreductase) and Complex II (succinate: ubiquinone oxidoreductase) to Complex III (cytochrome bc1 complex). patsnap.com This process is essential for oxidative phosphorylation, the mechanism by which cells generate the majority of their adenosine (B11128) triphosphate (ATP), the main energy currency of the cell. patsnap.comoregonstate.edu Tissues with high energy demands, such as the heart, kidney, and liver, have particularly high concentrations of Ubidecarenone. drugbank.comvinmec.com

Beyond its role in energy metabolism, Ubidecarenone is a potent antioxidant. patsnap.comnih.gov In its reduced form, ubiquinol (B23937), it effectively neutralizes free radicals and reactive oxygen species (ROS), thereby protecting cellular components like lipids, proteins, and DNA from oxidative damage. patsnap.commdpi.com This antioxidant activity is particularly important in the mitochondria, a major site of ROS production. patsnap.com Ubidecarenone also contributes to the regeneration of other antioxidants, such as vitamin E and vitamin C. patsnap.comoregonstate.edu

Furthermore, Ubidecarenone is involved in various other metabolic pathways, including pyrimidine synthesis, fatty acid metabolism, and the regulation of lysosomal pH. mdpi.com It also influences the expression of genes associated with inflammation. mdpi.comnih.gov Studies have shown that a deficiency in Coenzyme Q10 can disrupt lipid metabolism by altering cholesterol homeostasis in neurons. nih.gov

Influence on Cellular Proliferation, Differentiation, and Apoptosis

Ubidecarenone exerts a significant influence on the critical cellular processes of proliferation, differentiation, and apoptosis (programmed cell death).

Cellular Proliferation: The effect of Ubidecarenone on cell proliferation appears to be context-dependent. In some instances, it has been shown to stimulate the proliferation of certain cell types. For example, studies have demonstrated that Coenzyme Q10 promotes the proliferation of osteoblasts, the cells responsible for bone formation. nih.gov It has also been observed to improve the proliferation of mesenchymal stem cells. nih.gov Conversely, in cancer cells, high levels of Ubidecarenone can have an anti-proliferative effect. nih.gov Research on glioblastoma and pancreatic cancer models has indicated that Ubidecarenone can inhibit the growth of tumor cells. nih.govnih.gov

Cellular Differentiation: Evidence suggests that Ubidecarenone plays a role in cellular differentiation. The cellular levels of Coenzyme Q have been found to increase during the differentiation of neuronal cells, indicating its importance in the maturation of neurons. nih.govresearchgate.net Additionally, Coenzyme Q10 has been shown to promote the osteogenic differentiation of bone marrow stromal cells. nih.gov A combination of resveratrol and Coenzyme Q10 was also found to promote the differentiation of neural progenitors. nih.gov

Apoptosis: Ubidecarenone has a complex and often protective role in apoptosis. It has been demonstrated to block apoptosis under certain conditions, an effect that is mediated through the mitochondria. nih.gov By preventing the opening of the mitochondrial permeability transition pore (PTP), Ubidecarenone can inhibit the collapse of the mitochondrial membrane potential, the release of cytochrome c, and the activation of caspases, all of which are key events in the apoptotic cascade. nih.govsemanticscholar.org This anti-apoptotic function is independent of its free radical scavenging properties. nih.gov However, in the context of cancer, Ubidecarenone can induce apoptosis. Studies on pancreatic cancer cells have shown that elevated levels of mitochondrial Coenzyme Q10 can lead to ROS-mediated apoptosis. nih.gov It has also been shown to induce apoptosis in retinoblastoma cells. researchgate.netresearchgate.net

Mechanistic Insights into Integrated Biological System Responses

The systemic effects of Ubidecarenone are a result of its integrated actions at the cellular and molecular levels. Its dual role as a vital component of energy metabolism and a potent antioxidant underpins its broad physiological impact.

The primary mechanism of action of Ubidecarenone is its function within the mitochondrial electron transport chain, which is crucial for ATP production. patsnap.comnih.gov By facilitating efficient energy generation, it supports the function of all cells, particularly those with high metabolic rates.

At a systemic level, these cellular functions translate into a range of physiological effects. For instance, by supporting cardiac energy metabolism and acting as an antioxidant, Ubidecarenone contributes to cardiovascular health. vinmec.comapollopharmacy.in Its neuroprotective effects are linked to its role in mitochondrial function and its ability to combat oxidative stress in the brain.

Recent research has also shed light on its role in modulating specific signaling pathways. For example, the effects of Coenzyme Q10 on osteoblast proliferation and differentiation may be mediated by the activation of the PTEN/PI3K/AKT pathway. nih.gov In some cancer cells, its pro-apoptotic effects are linked to the generation of reactive oxygen species and the subsequent activation of cell death pathways. nih.gov Furthermore, in-silico analysis has suggested that Ubidecarenone can influence genes connected to signaling pathways of G-protein coupled receptors, JAK/STAT, and integrin. nih.gov

Structural Modifications and Rational Design of Chemical Compound Name Derivatives

Design Principles for Novel Analogs and Chemical Probes

The design of novel Ubidecarenone analogs and chemical probes is guided by principles aimed at overcoming the limitations of the native molecule, such as its high lipophilicity and poor water solubility, or to investigate its biological pathways. tandfonline.comresearchgate.net Key strategies involve modification of the isoprenoid tail and the benzoquinone ring.

One primary design principle involves altering the length and composition of the hydrophobic tail. nih.gov This modification directly influences the molecule's solubility, membrane partitioning, and pharmacological activity. A prominent example is Idebenone , a synthetic analog that shares the quinone moiety of Ubidecarenone but features a much shorter and less lipophilic tail. nih.gov This structural change results in a different pharmacological profile, distinguishing it from a simple CoQ10 analog. nih.gov

Another critical design principle is the development of mitochondria-targeted analogs. Given that mitochondria are the primary site of action for CoQ10, ensuring its delivery and accumulation within this organelle is a key therapeutic goal. acs.org This is often achieved by attaching a targeting moiety to the CoQ10 structure. MitoQ , for instance, is a derivative created by linking the ubiquinone moiety to a triphenylphosphonium (TPP) cation via an aliphatic carbon chain. mdpi.com The positive charge of the TPP cation facilitates its accumulation within the negatively charged mitochondrial matrix. mdpi.comacs.org Similarly, novel chemical probes have been developed to modulate the CoQ pathway and provide insights for future therapeutic development. nih.gov For example, plant-specific probes like PeptoQ have been designed by linking a CoQ10-mimicking cargo to a mitochondria-targeting peptoid, tailored for the specific chemical composition of plant cell membranes. researchgate.net

Table 1: Comparison of Ubidecarenone and Key Analogs

| Compound | Structural Modification from Ubidecarenone | Design Rationale/Principle |

|---|---|---|

| Idebenone | Replacement of the 10-unit isoprenoid tail with a shorter, less lipophilic 10-hydroxydecyl chain. nih.gov | To create a pharmacologically active compound with a distinct profile from the naturally occurring CoQ10. nih.gov |

| MitoQ | Attachment of a triphenylphosphonium (TPP) cation to the ubiquinone head via a C10 alkyl chain. mdpi.com | To achieve selective accumulation within mitochondria, leveraging the mitochondrial membrane potential for uptake. mdpi.comacs.org |

| PeptoQ | Replacement of the isoprenoid tail with a C10 aliphatic chain linked to a mitochondria-targeting peptoid. researchgate.net | To create a mitochondria-targeted probe specifically designed for efficient uptake in plant cells. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Function Studies

Structure-function studies, however, have clearly elucidated the roles of Ubidecarenone's distinct structural components. wikipedia.orgoregonstate.edu

The Benzoquinone Head: This is the redox-active center of the molecule. nih.gov Its ability to accept and donate electrons, cycling between its oxidized (ubiquinone), semi-reduced (semiquinone), and fully reduced (ubiquinol) forms, is critical for its two primary functions: acting as an electron carrier in the mitochondrial electron transport chain and serving as a potent lipid-soluble antioxidant. wikipedia.orgnih.govoregonstate.edu

The Polyisoprenoid Tail: This long, hydrophobic tail, comprising 10 isoprene (B109036) units in humans, is responsible for anchoring the molecule within the lipid bilayer of cellular membranes, particularly the inner mitochondrial membrane. wikipedia.orgoregonstate.edu Its length and extreme hydrophobicity ensure proper positioning and mobility within the membrane to facilitate electron transfer between the large, fixed protein complexes of the respiratory chain. nih.gov

Table 2: Structure-Function Relationship of the Ubidecarenone Moiety

| Structural Component | Key Features | Primary Biological Function |

|---|---|---|

| 1,4-Benzoquinone Ring | Redox-active quinone group with two methoxy substituents. wikipedia.org | Electron and proton carrier; cycles between ubiquinone, semiquinone, and ubiquinol (B23937) forms. oregonstate.edu Central to antioxidant activity and role in mitochondrial ATP synthesis. wikipedia.orgnih.gov |

| Polyisoprenoid Tail | Long (10-unit) chain of repeating isoprene subunits. wikipedia.org | Anchors the molecule within the lipid bilayer of membranes. oregonstate.edu Confers high lipophilicity, ensuring proper localization and mobility for electron transport. nih.gov |

Fragment-Based Design and Lead Discovery Strategies

Fragment-Based Drug Design (FBDD) is a modern lead discovery strategy that begins by screening small, low-molecular-weight chemical fragments for binding to a biological target. nih.gov Hits from this initial screen are then optimized and grown into more potent, lead-like molecules. nih.gov While specific applications of FBDD for developing Ubidecarenone derivatives are not widely reported, the methodology offers a rational approach.

Conceptually, an FBDD approach for targets that interact with Ubidecarenone could involve:

Fragment Screening: Screening a library of small fragments to identify compounds that bind to a CoQ10-dependent enzyme or receptor.

Fragment Elaboration: Using structure-guided methods, such as X-ray crystallography, to grow the identified fragment hits, adding chemical features to increase affinity and potency. For instance, a fragment that binds in the quinone-binding pocket of a mitochondrial complex could be elaborated by linking it to moieties that mimic the isoprenoid tail to improve membrane association.

Optimization for Specific Biological Function and Selectivity

A primary focus in the development of Ubidecarenone derivatives is the optimization of the molecule for specific biological functions and improved selectivity. Key goals include enhancing its poor bioavailability and targeting it to specific subcellular compartments. tandfonline.comresearchgate.net

Improving Bioavailability: The high molecular weight and extreme hydrophobicity of Ubidecarenone lead to low and variable oral absorption. tandfonline.comscielo.br Several formulation strategies have been designed to overcome this limitation. These include the development of solid dispersions with dual polymer systems, co-amorphous systems with other molecules like stevioside, and encapsulation in nanocarriers such as nanoliposomes and nanoemulsions. researchgate.netmdpi.comd-nb.info These advanced delivery systems aim to improve the solubility and dissolution of CoQ10, thereby enhancing its uptake from the gastrointestinal tract. researchgate.net

Achieving Organelle Selectivity: For diseases rooted in mitochondrial dysfunction, ensuring the selective delivery of CoQ10 to this organelle is paramount. acs.org As previously mentioned, the design of mitochondria-targeted analogs like MitoQ represents a key optimization strategy. mdpi.com The development of multifunctional nanocarriers, such as those based on miktoarm polymers incorporating a TPP targeting moiety, provides another sophisticated method for selective mitochondrial delivery. acs.org These nanocarriers can be loaded with high concentrations of CoQ10 and have demonstrated the ability to reach mitochondria and deliver their cargo effectively. acs.org Another derivative, Q-Der (Q10-diacetate) , was recently designed and evaluated for enhanced neuroprotective effects by improving mitochondrial function and combating oxidative stress. nih.gov This highlights a strategy of chemical modification of the parent compound to optimize for a specific therapeutic function.

Table 3: Strategies for Optimization of Ubidecarenone

| Optimization Goal | Design Strategy/Modification | Example/Outcome |

|---|---|---|

| Improved Bioavailability | Formulation as a solid dispersion with solubilizing polymers (e.g., Poloxamer 407). researchgate.net | Enhanced solubility and dissolution rate of Ubidecarenone. researchgate.net |

| Improved Bioavailability | Encapsulation in nanoliposomes using high-pressure microfluidic homogenization. mdpi.com | Creation of stable nanoliposomes with uniform particle size, improving physicochemical properties for better delivery. mdpi.com |

| Mitochondrial Targeting | Covalent attachment of a triphenylphosphonium (TPP) cation. mdpi.com | Selective accumulation of the analog (MitoQ) inside mitochondria. mdpi.com |

| Mitochondrial Targeting | Encapsulation in multifunctional nanocarriers decorated with TPP. acs.org | Targeted delivery of unmodified CoQ10 to mitochondria. acs.org |

| Enhanced Neuroprotection | Synthesis of a diacetate derivative (Q-Der). nih.gov | Improved protection of neuronal cells against oxidative stress and enhanced mitochondrial morphology. nih.gov |

Computational and Theoretical Investigations of Chemical Compound Name

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations are powerful computational techniques used to study the behavior of molecules over time. These methods provide insights into the conformational flexibility, stability, and interactions of compounds like Ubidecarenone at an atomic or coarse-grained level.

MD simulations have been employed to analyze the structural behavior of ubiquinone in different solvent environments, revealing its flexibility in vacuum and water, while appearing more rigid in methanol. tandfonline.com Such studies are crucial for understanding how the molecule behaves in various biological and non-biological milieus.

Atomistic MD simulations have also been instrumental in investigating the self-assembly process and stability of nanostructured lipid carriers (NLCs) loaded with Coenzyme Q10. eurekaselect.com These simulations helped confirm the stability of optimized NLC formulations, correlating experimental findings with molecular-level behavior. eurekaselect.com Furthermore, steered MD simulations have been utilized to estimate the interaction strength between encapsulated CoQ10 and liposomes, providing quantitative data on their association. chemicalpapers.com

Molecular dynamics simulations have also been applied to study the interactions of CoQ10 with biological targets. For instance, MD simulations, alongside molecular docking, were used to explore the binding affinity and stability of interactions between CoQ10 and key protein targets associated with oocyte aging. nih.gov In the context of disease mechanisms, MD simulations were performed to elucidate how a specific mutation in the mitochondrial ND1 protein affects the binding and mobility of CoQ10 within mitochondrial complex I, providing a mechanistic explanation for impaired electron transfer. pnas.org Additionally, MD simulations have been used in studies aimed at identifying inhibitors for enzymes involved in CoQ10 biosynthesis, such as ADCK3, by predicting the binding modes of potential inhibitor compounds within the enzyme's active site. nih.govcolumbia.edu

Cheminformatics and Virtual Screening Applications

Cheminformatics involves the use of computational and informational techniques applied to chemical problems. In the context of Ubidecarenone research, cheminformatics approaches, often coupled with virtual screening (VS), play a role in identifying potential interactions and exploring chemical space.

Virtual screening, an extension of computer-aided drug design, involves computationally searching large databases of chemical compounds to identify those likely to bind to a specific biological target or possess desired properties. This significantly reduces the number of compounds requiring experimental testing. Two main types of virtual screening are commonly used: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). SBVS utilizes the 3D structure of the target protein and techniques like molecular docking to predict binding conformations and evaluate binding activity. LBVS, on the other hand, relies on information from known active compounds to build predictive models such as quantitative structure-activity relationships (QSAR) or pharmacophore models.

While direct examples of large-scale virtual screening for Ubidecarenone itself were not prominently featured in the search results, virtual screening approaches are relevant in studies involving proteins that interact with CoQ10 or are part of its metabolic pathways. For example, structure-based virtual screening has been applied to discover novel inhibitors of ADCK3, an enzyme crucial for CoQ10 biosynthesis. nih.govcolumbia.edu This highlights how cheminformatics and virtual screening contribute to understanding and potentially modulating pathways related to Ubidecarenone. Cheminformatics pipelines are increasingly powered by deep learning techniques, enabling the handling and analysis of complex chemical data. preprints.org

Predictive Algorithms for Compound-Target Interactions

Predictive algorithms are essential tools in computational studies of compound-target interactions, aiming to forecast how a given molecule will interact with various biological targets. This is particularly valuable in drug discovery and understanding the potential effects of compounds like Ubidecarenone.

In silico prediction of drug-target interactions (DTIs) can significantly accelerate the drug discovery process by prioritizing potential interactions for experimental validation. nih.gov Various algorithms, including deep learning-based frameworks, have been developed for this purpose. nih.gov These algorithms learn from known drug-target pairs to predict new interactions. nih.gov

Molecular docking is a widely used predictive technique that estimates the binding affinity and orientation of a small molecule (like CoQ10) within the binding site of a protein target. Studies have employed molecular docking to investigate the potential interactions of CoQ10 with key proteins implicated in the pathology of diseases such as Alzheimer's disease, including glycogen (B147801) synthase kinase-3β (GSK-3β), protein kinase B (PKB), and phosphoinositide 3-kinase (PI3K). antpublisher.com These in silico studies can suggest potential therapeutic mechanisms by identifying favorable binding interactions. antpublisher.com

Machine learning methods are also applied to predict compound-target interactions and related biological activities, including toxicity, by analyzing chemical structure descriptors and proteomic features. researchgate.net Computational models can identify important protein features that influence compound behavior and toxicity. researchgate.net Research also explores the use of various artificial intelligence algorithms and consensus strategies for predicting compound-target interactions and prioritizing potential targets. researchgate.net

In Silico Prediction of Metabolic Pathways

In silico prediction of metabolic pathways aims to computationally model and understand how compounds are transformed within biological systems. While the complete in silico prediction of Ubidecarenone's metabolic pathway in humans using predictive algorithms was not extensively detailed in the search results, computational approaches have been applied to study aspects of its metabolism and biosynthesis.

Ubidecarenone is known to undergo metabolic transformations, including reduction to its active form, ubiquinol (B23937), which constitutes the majority of circulating CoQ10 in humans. nih.govwikipedia.org It is metabolized in various tissues and eliminated through biliary and fecal excretion. nih.govwikipedia.org

Advanced Research Methodologies in Chemical Compound Name Studies

High-Throughput Screening (HTS) and Automated Assay Development

High-Throughput Screening (HTS) is a fundamental process in chemical biology and drug discovery that enables the rapid evaluation of large libraries of chemical and/or biological compounds against a specific biological target. nih.gov This methodology leverages robotics, liquid handling devices, and sensitive detectors to conduct millions of tests quickly. The primary goal of HTS is to identify "hits" or "leads" – compounds that show a desired interaction with the target. nih.gov Automated assay development is critical for HTS, ensuring that experiments can be performed reliably and efficiently in miniaturized formats, such as 384- or 1536-well plates. nih.gov While not specifically detailed for Ubidecarenone in the search results, HTS could theoretically be applied to screen for compounds that modulate Ubidecarenone's synthesis, activity, or interaction with its protein partners in the electron transport chain or as an antioxidant.

Chemoproteomics and Target Deconvolution Techniques

Chemoproteomics is a field that utilizes chemical probes and mass spectrometry to study protein function on a large scale, particularly to identify the cellular targets of small molecules. Target deconvolution techniques are essential within chemoproteomics to determine which proteins a compound interacts with in a complex biological environment. This is particularly valuable when the initial biological target of a compound is unknown or when investigating off-target effects. Methods like activity-based protein profiling (ABPP), which uses active-site-directed probes to label enzymes, are part of the chemoproteomics toolkit. While specific chemoproteomic studies on Ubidecarenone were not found, this approach could be used to comprehensively map the proteins that Ubidecarenone or its analogs interact with in cells or tissues, providing deeper insights into its mechanisms of action beyond its established role in the electron transport chain.

Advanced Microscopy and Imaging for Mechanistic Elucidation

Advanced microscopy and imaging techniques are crucial for visualizing biological processes at high resolution, enabling the elucidation of cellular and molecular mechanisms. Techniques such as confocal microscopy, super-resolution microscopy (e.g., Structured Illumination Microscopy (SIM), STORM/PALM), and live-cell imaging allow researchers to observe the localization of molecules, the dynamics of cellular structures, and real-time events within cells and tissues. These methods are vital for understanding how a compound affects cellular morphology, protein distribution, and organelle function. Given Ubidecarenone's primary location in mitochondria, advanced microscopy could be employed to study its precise localization within mitochondria, its impact on mitochondrial dynamics, or its interaction with mitochondrial proteins in living cells, providing visual evidence to support biochemical findings.

Omics-Based Approaches for Systems-Level Analysis (e.g., Metabolomics, Transcriptomics)

Omics-based approaches, including transcriptomics, proteomics, and metabolomics, provide a systems-level view of biological responses to perturbations, such as treatment with a chemical compound. Transcriptomics analyzes the complete set of RNA transcripts, revealing changes in gene expression. Proteomics studies the entire protein complement of a cell or tissue, providing insights into protein abundance and modifications. Metabolomics examines the complete set of small-molecule metabolites, reflecting the metabolic state of a biological system. Integrative analysis of multi-omics data can reveal complex interactions and pathways affected by a compound. Applying these approaches to studies involving Ubidecarenone could reveal how its presence or depletion affects global gene expression, protein profiles, and metabolic pathways, offering a comprehensive understanding of its system-wide impact.

Future Directions and Emerging Research Avenues for Chemical Compound Name

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A critical future direction for AM9Udl3afp research involves the comprehensive integration of multi-omics data. Understanding the full scope of a compound's biological impact requires moving beyond single-layer analyses to a systems-level perspective nih.gov. This involves combining data from genomics, transcriptomics, proteomics, and metabolomics studies to build a holistic picture of how this compound interacts with biological systems and exerts its effects nih.govrsc.org.

For this compound, this could entail studies where cells or model organisms are treated with the compound, followed by high-throughput data acquisition across different omics layers. Transcriptomics (e.g., RNA-Seq) could reveal changes in gene expression patterns induced by this compound, pointing towards affected pathways and cellular processes. biobide.comresearchgate.net Proteomics, utilizing mass spectrometry, would identify alterations in protein abundance, post-translational modifications, and protein-protein interactions, providing a more direct view of the functional machinery influenced by the compound. Metabolomics profiling could identify changes in small molecule metabolites, reflecting the downstream impact of this compound on cellular metabolism. mdpi.com

Integrating these diverse datasets through sophisticated bioinformatics and machine learning approaches can help to:

Elucidate the primary molecular targets of this compound.

Identify off-target effects and potential liabilities early in the research process.

Map the downstream signaling cascades and biological pathways modulated by the compound.

Uncover potential biomarkers of response or resistance to this compound. nih.govmdpi.com

This integrated multi-omics approach provides a richer context for understanding this compound's mechanism of action (MoA) than traditional single-omics studies, enabling more informed decisions regarding its potential applications and further development nih.govrsc.org.

An interactive data table conceptually outlining the integration of multi-omics data for this compound:

| Omics Layer | Data Type Acquired | Potential Insights for this compound Research |

| Genomics | DNA sequencing (variations) | Identifying genetic predispositions influencing response to this compound. |

| Transcriptomics | RNA sequencing (gene expression) | Identifying genes and pathways regulated by this compound treatment. biobide.comresearchgate.net |

| Proteomics | Mass spectrometry (protein levels) | Identifying proteins whose abundance or modification is altered by this compound. |

| Metabolomics | Mass spectrometry (metabolite levels) | Identifying metabolic pathways affected by this compound. mdpi.com |

| Integrated Analysis | Combined omics datasets | Comprehensive MoA, identification of key nodes, biomarker discovery. nih.govrsc.org |

Exploration of Novel Synthetic and Biosynthetic Pathways

Ensuring a sustainable and scalable supply of this compound for extensive research and potential future applications necessitates the exploration of efficient synthetic and potentially biosynthetic routes. Current synthesis methods might be linear, low-yielding, or reliant on harsh conditions. Future efforts will focus on developing novel strategies to improve the accessibility and reduce the environmental footprint of this compound production.

This could involve:

Utilizing biocatalysis: Exploring the use of enzymes to catalyze specific steps in the synthesis of this compound. Biocatalytic reactions often occur under mild conditions, are highly selective, and can reduce the need for protecting groups and harsh reagents, aligning with principles of green chemistry. acs.orgrsc.orgnumberanalytics.comappliedcatalysts.comisomerase.com Advances in enzyme discovery and engineering are making biocatalysis increasingly applicable to complex molecules. numberanalytics.com

Exploring flow chemistry: Implementing continuous flow reactors for this compound synthesis can offer advantages in terms of reaction control, safety, and scalability compared to traditional batch processes.

Investigating biosynthetic pathways: If this compound is a natural product or a derivative thereof, research could focus on identifying or engineering the biological pathways responsible for its production in microorganisms or plants. lumblab.orgnih.govrsc.orgscispace.comchemicalkinomics.com Synthetic biology approaches could be employed to optimize these pathways or introduce them into amenable host organisms for fermentation-based production. nih.govrsc.org

Comparing different synthetic approaches for this compound will be crucial to determine the most viable and sustainable method for large-scale production.

An interactive data table conceptually comparing synthetic approaches for this compound:

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Traditional Synthesis | Established methodologies | Potentially lengthy, lower yield, waste generation. |

| Biocatalysis | High selectivity, milder conditions, greener. acs.orgrsc.orgnumberanalytics.comappliedcatalysts.comisomerase.com | Enzyme availability, optimization for specific steps. numberanalytics.com |

| Flow Chemistry | Improved control, safety, scalability. | Initial setup costs, reaction optimization in flow. |

| Biosynthesis/Synthetic Biology | Renewable resources, potentially scalable. nih.govrsc.org | Pathway elucidation, genetic engineering challenges. nih.gov |

Interdisciplinary Collaborations and Open Science Initiatives in Chemical Biology

Advancing the understanding and application of a complex chemical entity like this compound requires the integration of expertise from diverse scientific disciplines. Future research will heavily rely on fostering robust interdisciplinary collaborations and embracing open science principles.

Collaboration between chemists, biologists, pharmacologists, computational scientists, and potentially clinicians will be essential to:

Design and interpret complex biological experiments. acs.orgicr.ac.ukemory.edu

Develop sophisticated computational models to predict this compound's behavior and interactions. rsc.org

Translate fundamental discoveries about this compound into potential applications. acs.orgicr.ac.uk

Open science initiatives will play a crucial role in accelerating progress by promoting the rapid sharing of data, protocols, and research tools related to this compound sne-chembio.chthesgc.org. This includes:

Open access publication: Publishing research findings on this compound in open access journals to ensure broad accessibility. sne-chembio.ch

Data sharing platforms: Depositing experimental data (e.g., omics data, screening results, chemical characterization) in public repositories. eu-openscreen.eusne-chembio.ch

Sharing of chemical probes and reagents: Making newly developed chemical probes for this compound readily available to the wider research community throughizzo organizations or databases. promega.deeu-openscreen.euunc.eduscienceopen.com

Preprint servers: Posting research findings on preprint servers to disseminate results rapidly before formal peer review. sne-chembio.ch

Examples of successful open science models in chemical biology, such as the Structural Genomics Consortium (SGC) and EU-OPENSCREEN, demonstrate the power of collaborative, open approaches to accelerate the discovery and characterization of chemical tools and potential therapeutic leads. promega.deeu-openscreen.euthesgc.orgunc.eduscienceopen.comnih.gov Embracing these models for this compound research will maximize its potential impact and facilitate its exploration by the global scientific community.

Q & A

Q. How to structure supplementary materials for this compound studies to enhance reproducibility?

- Methodological Answer: Include raw data tables with SE/DF, instrument parameters (e.g., HPLC column specifications), and step-by-step protocols in appendices. Reference these materials in relevant sections (e.g., "See Supplementary Table S1 for NMR spectra") and ensure open-access deposition in repositories like Zenodo or Figshare .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.